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cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-)

Cat. No.: B10847874
M. Wt: 729.8 g/mol
InChI Key: YASYVKCWJGCXLS-AUAHOFGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) is a synthetic cyclic pentapeptide designed as a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4, a G-protein coupled receptor (GPCR), is implicated in a wide range of physiological and pathological processes. Its primary natural ligand is the stromal cell-derived factor-1α (SDF-1α or CXCL12) . This compound acts by selectively binding to CXCR4 and blocking the interaction with SDF-1α, thereby inhibiting the downstream signaling pathways that are crucial for cell migration, survival, and proliferation . The primary research applications of this compound are in oncology and immunology. CXCR4 is overexpressed in more than 20 human cancers, including leukemia, and breast, prostate, ovarian, and lung cancers . The SDF-1/CXCR4 axis plays a critical role in tumor metastasis by directing the migration of cancer cells to sites such as the bone marrow, lymph nodes, and lungs, which have high levels of SDF-1 . As a CXCR4 antagonist, this compound is a valuable tool for studying mechanisms of cancer cell homing and metastasis, and for investigating strategies to sensitize tumors to conventional chemotherapy . Furthermore, CXCR4 serves as a coreceptor, along with CD4, for T-cell tropic (X4) strains of Human Immunodeficiency Virus (HIV-1) to enter target cells . Blocking this receptor can prevent viral entry, making this compound relevant for research into novel antiviral agents . Its research utility also extends to studies of inflammatory and autoimmune diseases, such as rheumatoid arthritis, where the SDF-1/CXCR4 axis contributes to the recruitment of T-cells to inflamed joints . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H47N11O6 B10847874 cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-)

Properties

Molecular Formula

C36H47N11O6

Molecular Weight

729.8 g/mol

IUPAC Name

2-[3-[(2S,5R,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(18-21-10-13-25(48)14-11-21)31(50)43-20-30(49)44-29(34(53)46-26)19-22-9-12-23-5-1-2-6-24(23)17-22/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27+,28+,29-/m0/s1

InChI Key

YASYVKCWJGCXLS-AUAHOFGGSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis and Structural Characterization of Cyclo D Tyr D Arg L Arg L Nal Gly and Analogues

Methodologies for Cyclic Peptide Synthesis

The construction of the cyclic peptide backbone of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) and its analogues is achieved through a combination of solid-phase peptide synthesis for the linear precursor followed by a cyclization step in solution.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Peptide Elongation and Cyclization

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the linear peptide precursor. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. springernature.comsemanticscholar.org The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed protocol. springernature.comresearchgate.net

The synthesis typically commences with a resin, such as 2-chlorotrityl chloride resin, which allows for the attachment of the first amino acid and subsequent cleavage of the linear peptide under mild acidic conditions, preserving the side-chain protecting groups. semanticscholar.org The elongation of the peptide chain is carried out by sequential cycles of deprotection of the N-terminal Fmoc group, usually with a piperidine solution in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. semanticscholar.org Coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine) are frequently used to facilitate amide bond formation. semanticscholar.orgresearchgate.net Microwave-assisted SPPS has also been shown to accelerate the coupling reactions, particularly for sterically hindered amino acids like arginine.

Upon completion of the linear sequence, the peptide is cleaved from the resin. For resins like 2-chlorotrityl chloride, a solution of hexafluoroisopropanol (HFIP) in dichloromethane (CH2Cl2) can be used to release the protected peptide. researchgate.net

Solution-Phase Cyclization Strategies

Following the synthesis and cleavage of the linear peptide from the solid support, the crucial head-to-tail cyclization is performed in the solution phase. peptide.comnih.govspringernature.com This step is often challenging due to competing intermolecular reactions that can lead to dimerization or oligomerization. To favor the intramolecular cyclization, the reaction is carried out under high dilution conditions. peptide.com

A common strategy involves the use of coupling reagents to activate the C-terminal carboxylic acid. For instance, diphenylphosphoryl azide (DPPA) in the presence of a base like sodium bicarbonate (NaHCO3) in a solvent such as DMF can be employed to facilitate the formation of the amide bond between the N- and C-termini. researchgate.net Another effective coupling cocktail is PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt. springernature.com The success and yield of the cyclization can be highly dependent on the peptide sequence, with arginine-rich peptides sometimes posing challenges due to the nature of their side chains. nih.gov

Specific Approaches for Incorporating Non-Standard Amino Acids and D-Amino Acids

The incorporation of non-standard amino acids, such as L-3-(2-naphthyl)alanine (L-Nal), and D-amino acids like D-Tyrosine and D-Arginine, is readily achievable using SPPS. springernature.comresearchgate.net These specialized amino acids are commercially available in their Fmoc-protected forms and can be incorporated into the peptide chain using the standard coupling protocols described in section 2.1.1. The use of D-amino acids is a common strategy in peptide design to enhance metabolic stability and to induce specific secondary structures, such as β-turns.

The synthesis of peptides containing multiple arginine residues requires careful selection of side-chain protecting groups to prevent side reactions. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard choice for protecting the guanidino group of arginine during Fmoc-based SPPS. researchgate.net

Spectroscopic and Conformational Analysis of the Cyclic Peptide Scaffold

The three-dimensional structure of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) and its analogues is determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed insights into the peptide's conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the solution-state conformation of cyclic peptides. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign all proton resonances and to identify through-space proximities between protons. nih.govnih.gov

The analysis of NMR data, including chemical shifts, coupling constants (specifically ³J(HN,Hα)), and Nuclear Overhauser Effects (NOEs), provides crucial distance constraints that are used in conjunction with molecular dynamics simulations to generate a family of structures representing the peptide's conformational ensemble in solution. nih.gov For example, the presence of strong sequential NH-NH NOEs and specific Hα(i)-NH(i+1) NOEs are indicative of turn structures.

Key NMR Parameters for Conformational Analysis of Cyclic Pentapeptides
ParameterInformation ProvidedTypical Application
Chemical Shifts (δ)Information about the local electronic environment of each nucleus. Deviations from random coil values can indicate secondary structure.Identifying residues involved in specific structural motifs.
³J(HN,Hα) Coupling ConstantsProvides information about the backbone dihedral angle φ according to the Karplus equation.Constraining the backbone conformation of each amino acid residue.
Nuclear Overhauser Effects (NOEs)Identifies protons that are close in space (< 5 Å), providing distance constraints.Determining the overall fold of the peptide and the presence of secondary structures like β-turns.
Temperature Coefficients of Amide ProtonsIndicates the degree of solvent exposure of amide protons. Low values suggest involvement in intramolecular hydrogen bonds.Identifying hydrogen-bonded protons that stabilize secondary structures.

Analysis of Backbone Conformations and β-Turn Motifs in Cyclic Pentapeptides

Cyclic pentapeptides often adopt compact, folded conformations that are stabilized by intramolecular hydrogen bonds, frequently forming β-turn and γ-turn structures. nih.gov The presence of D-amino acids can significantly influence the type and location of these turns. In cyclic pentapeptides containing a D-amino acid, a βII'-turn is often observed with the D-amino acid at the i+1 position of the turn. nih.gov

For cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) and its L-Arg epimer, FC131, conformational analysis has revealed the presence of a β-turn. semanticscholar.org The specific type of β-turn and the residues involved are determined by the pattern of NOEs and the values of the coupling constants. The conformational preferences of these cyclic pentapeptides are crucial for their interaction with biological targets such as the CXCR4 receptor. semanticscholar.orgnih.gov Alterations in the backbone conformation, for instance by epimerization of an amino acid, can lead to significant changes in biological activity, highlighting the importance of a well-defined three-dimensional structure. semanticscholar.org

Conformational Features of Cyclic Pentapeptides
Structural MotifKey CharacteristicsStabilizing Interactions
β-TurnA four-residue motif that reverses the direction of the peptide backbone. Common types include I, II, I', and II'.A hydrogen bond between the C=O of residue i and the N-H of residue i+3.
γ-TurnA three-residue turn.A hydrogen bond between the C=O of residue i and the N-H of residue i+2.
βII'-TurnA type of β-turn often induced by a D-amino acid at the i+1 position.Specific dihedral angle requirements for residues i+1 and i+2.

Influence of D-Amino Acids on Preferred Conformations and Rigidity

The incorporation of D-amino acids into peptide sequences is a strategic approach to induce specific conformational preferences and enhance structural rigidity. Unlike their L-counterparts, which are predominantly found in natural proteins, D-amino acids can significantly alter the local and global geometry of a peptide backbone. This alteration is primarily due to the different spatial orientation of the side chain relative to the peptide backbone, which favors backbone dihedral angles that are often energetically unfavorable for L-amino acids.

The presence of D-residues in a peptide chain can induce turn structures that might not be accessible to peptides composed solely of L-residues. nih.govrsc.org This is a critical factor in the design of cyclic peptides, as the propensity to form a turn structure can facilitate the cyclization process itself, often leading to higher yields in synthesis. researchgate.netgla.ac.uk For the cyclic pentapeptide cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-), the inclusion of two D-amino acids, D-Tyrosine and D-Arginine, is expected to impose significant conformational constraints.

Research on cyclic peptides has demonstrated that the stereochemistry of constituent amino acids has a profound impact on the resulting three-dimensional structure. mdpi.com For instance, a mixture of L- and D-amino acid configurations within a peptide chain can promote conformations that are favorable for cyclization, whereas sequences containing exclusively L- or D-amino acids can be more challenging to cyclize. researchgate.net

First-principles calculations on cyclic D,L-hexapeptides have revealed the existence of two primary energetically stable backbone conformations: an extended (E) type and a bound (B) type. nih.gov For each of these backbone types, the amino acid side chains can adopt either equatorial or axial orientations. nih.gov The presence of D-amino acids influences the equilibrium between these conformational states.

The rigidity of the peptide is also significantly affected by the inclusion of D-amino acids. By restricting the available conformational space, D-amino acids can lead to a more well-defined and rigid structure. gla.ac.ukgla.ac.uk This conformational restriction is a desirable attribute in the design of bioactive peptides, as it can lead to higher receptor affinity and selectivity by pre-organizing the peptide into its bioactive conformation.

Molecular dynamics simulations and quantum chemical calculations on diastereomeric peptides have shown that sequences containing D-amino acids can adopt pseudo-cyclic or extended conformations depending on the specific sequence and stereochemistry. nih.gov For example, simulations have indicated that peptides with an LDLDL stereochemical pattern readily cyclize, which is attributed to the formation of stable inter-terminal hydrogen bonds. nih.gov

The table below summarizes the general influence of D-amino acid incorporation on the conformational properties of cyclic peptides, which can be extrapolated to understand the behavior of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-).

FeatureInfluence of D-Amino Acid Incorporation
Turn Induction D-amino acids are known to promote the formation of β-turns and other turn structures within the peptide backbone. rsc.org
Conformational Rigidity The steric constraints imposed by D-amino acid side chains limit the number of accessible low-energy conformations, leading to a more rigid structure. gla.ac.uk
Cyclization Efficiency The pre-disposition to form turn structures can facilitate the head-to-tail cyclization of linear peptide precursors. researchgate.net
Backbone Geometry D-amino acids favor dihedral angle combinations that are distinct from those preferred by L-amino acids, leading to unique backbone topologies. nih.gov
Side Chain Orientation The orientation of side chains (axial vs. equatorial) is influenced by the stereochemistry of the alpha-carbon, affecting intermolecular and intramolecular interactions. nih.gov

In the specific case of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-), the presence of D-Tyr and D-Arg is anticipated to induce a turn-like conformation involving these residues. The bulky side chains of D-Tyr and L-Nal (naphthylalanine), along with the charged side chains of the two arginine residues, will further define the conformational landscape. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be essential to experimentally determine the precise three-dimensional structure and the degree of rigidity imparted by the D-amino acids in this particular cyclic peptide.

Receptor Interactions and Functional Modulations of Cyclo D Tyr D Arg L Arg L Nal Gly

Primary Target Receptor Identification: CXC Chemokine Receptor 4 (CXCR4)

The primary molecular target for the cyclic pentapeptide cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-), also known as FC131, is the C-X-C motif chemokine receptor 4 (CXCR4). kyoto-u.ac.jptum.de This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune responses, hematopoiesis, and embryonic development. nih.govnih.gov The interaction between CXCR4 and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12, is implicated in several diseases. nih.govthno.org Notably, CXCR4 serves as a major co-receptor for the entry of human immunodeficiency virus type-1 (HIV-1) into T-cells and is overexpressed in numerous types of cancer, where it is associated with tumor growth and metastasis. nih.govnih.gov Consequently, antagonists of CXCR4, such as cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-), are of significant interest for therapeutic applications. kyoto-u.ac.jpnih.gov

The development of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) was the result of a molecular-size reduction approach from larger peptide antagonists. kyoto-u.ac.jp This compound was designed to retain the key amino acid residues essential for binding to CXCR4, specifically two arginine residues, a tyrosine, and a 3-(2-naphthyl)alanine (Nal), connected by a glycine (B1666218) linker to form a cyclic structure. kyoto-u.ac.jptum.de

Receptor Binding Studies and Affinity Determination

The binding affinity of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) to the CXCR4 receptor has been extensively characterized through competitive radioligand binding assays. These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand that is known to bind to the receptor. A commonly used radioligand in these studies is [¹²⁵I]SDF-1α, the natural ligand for CXCR4. scispace.com Another approach involves using a radiolabeled version of a known CXCR4 antagonist, such as [¹²⁵I]FC131, to assess the binding of unlabeled test compounds. researchgate.net

In these experiments, cell membranes or whole cells expressing the CXCR4 receptor are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the competitor compound, cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-). By measuring the amount of radioactivity bound to the receptors at each concentration, a competition curve is generated. This curve illustrates the dose-dependent inhibition of radioligand binding by the unlabeled peptide, allowing for the determination of its binding affinity.

From the competitive binding assays, the half-maximal inhibitory concentration (IC₅₀) value is determined. The IC₅₀ represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. This value is a quantitative measure of the compound's affinity for the receptor, with lower IC₅₀ values indicating higher binding affinity.

Studies have reported potent IC₅₀ values for cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) and its derivatives in inhibiting the binding of [¹²⁵I]SDF-1α to CXCR4. For instance, the parent compound, referred to as FC131, demonstrated an IC₅₀ of 0.004 µM (4 nM) for the inhibition of ¹²⁵I-SDF-1 binding. scispace.com Modifications to the peptide backbone, such as the introduction of an amidine substructure, have led to derivatives with even greater potency. For example, the Nal-Gly modified analogue, cyclo(-D-Tyr-Arg-Arg-Nal-Ψ-Gly-), exhibited an IC₅₀ of 4.2 nM. thno.org These findings underscore the high affinity of this class of cyclic pentapeptides for the CXCR4 receptor.

IC₅₀ Values of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) and Derivatives for CXCR4
CompoundAmino Acid SequenceIC₅₀ (nM)Reference
FC131cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)4.0 scispace.com
Compound 9Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-Ψ-)9.4 ± 3.0 thno.org
Compound 10Cyclo(-D-Tyr-Arg-Arg-Nal-Ψ-Gly-)4.2 ± 0.31 thno.org
Compound 11Cyclo(-D-Tyr-Arg-Arg-D-Nal-Ψ-Gly-)4.9 ± 1.1 thno.org
Compound 12Cyclo(-D-Tyr-Arg-Arg-Ψ-Nal-Gly-)11 ± 2.9 thno.org
Compound 13Cyclo(-D-Tyr-Arg-Ψ-Arg-Nal-Gly-)16 ± 7.2 thno.org

Functional Antagonism at CXCR4

Beyond simply binding to the CXCR4 receptor, cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) acts as a functional antagonist. This means it effectively blocks the downstream signaling pathways that are normally initiated by the binding of the endogenous ligand, CXCL12/SDF-1α. nih.gov The binding of CXCL12 to CXCR4 triggers a cascade of intracellular events, including the activation of G-proteins, which in turn leads to various cellular responses such as chemotaxis (cell migration), proliferation, and survival. nih.gov

Functional assays have demonstrated that cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) can inhibit these CXCL12-mediated effects. For example, it has been shown to block the migration of cells towards a CXCL12 gradient. nih.gov This antagonistic activity is crucial for its potential therapeutic applications, as it directly interferes with the pathological processes driven by the CXCL12/CXCR4 axis, such as tumor metastasis and HIV-1 infection. kyoto-u.ac.jpnih.gov

The antagonistic properties of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) stem from its specific binding mode within the CXCR4 receptor. Computational docking and mutagenesis studies have provided insights into the molecular interactions that underpin its ability to block receptor activation. tum.de The cyclic peptide is thought to occupy the major binding pocket of CXCR4, situated between the transmembrane domains. tum.de

Key interactions include the basic side chains of the two arginine residues in the peptide forming strong electrostatic interactions with acidic residues in the receptor, such as Asp171 and Asp187. tum.de Additionally, the D-tyrosine residue of the peptide may form a hydrogen bond with Tyr45 of CXCR4. tum.de By occupying this binding site, cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) physically obstructs the binding of the natural ligand, CXCL12, thereby preventing the conformational changes in the receptor that are necessary for signal transduction. This competitive inhibition is the primary mechanism by which it deactivates the receptor and exerts its antagonistic effects. tum.denih.gov

Modulation of Downstream G protein-Coupled Receptor (GPCR) Signaling Pathways

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-), also known as FC131, functions as a potent antagonist of the CXC Chemokine Receptor 4 (CXCR4). kyoto-u.ac.jp CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), initiates a cascade of intracellular signaling events. acs.orgnih.gov The primary signaling pathway for CXCR4 involves coupling to the Gαi subunit of heterotrimeric G proteins. nih.gov

Activation of the Gαi subunit typically leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Subsequently, the dissociation of the Gβγ dimer from Gαi can activate other signaling molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the activation of the MAPK/ERK pathway. nih.gov These pathways are crucial for cellular processes such as chemotaxis, proliferation, and survival. acs.org

As an antagonist, cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) competitively binds to CXCR4, preventing the binding of CXCL12. kyoto-u.ac.jp This inhibitory action blocks the conformational changes in the receptor necessary for G protein coupling and activation. Consequently, the compound effectively inhibits the downstream signaling pathways mediated by CXCR4. By blocking the CXCL12/CXCR4 axis, cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) prevents Gαi-mediated signaling, thereby disrupting critical cellular functions that rely on this pathway, such as cell migration and survival. acs.org

Selectivity Profiles with Other Chemokine Receptors

While cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) is a selective antagonist for CXCR4, research into its scaffold has led to the development of ligands with altered selectivity, particularly for the related CXC Chemokine Receptor 7 (CXCR7). acs.org

Interactions with CXC Chemokine Receptor 7 (CXCR7) and Selectivity Switches

CXCR7 is considered an atypical chemokine receptor because it does not couple to G proteins to initiate classical signaling cascades. researchgate.net Instead, its primary function is mediated through the recruitment of β-arrestin-2 and by acting as a scavenger receptor for CXCL12, which modulates the availability of the ligand for CXCR4. researchgate.netnih.gov

The cyclic pentapeptide scaffold of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) has proven to be a versatile platform for engineering receptor selectivity. A pivotal discovery was that substituting the Glycine (Gly) residue at position 5 with an L-Proline (L-Pro) residue completely switches the receptor preference from CXCR4 to CXCR7. acs.org This substitution introduces a local conformational constraint that is critical for this selectivity switch. The resulting peptide, cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-L-Pro-), demonstrates potent and selective binding to CXCR7. acs.org

The structural basis for this selectivity difference lies in the specific amino acid residues within the binding pockets of the two receptors. The potent binding of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) to CXCR4 relies on interactions between its arginine residues and key aspartic acid residues (Asp97 and Asp187) in the CXCR4 binding pocket. acs.org In contrast, CXCR7 lacks these corresponding aspartic acid residues, which explains the parent compound's poor affinity for this receptor. The conformational change induced by the Gly-to-Pro substitution allows the peptide to engage with the different binding pocket of CXCR7 effectively. acs.org

CompoundSequencePrimary TargetReported Activity
cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) (FC131)cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-)CXCR4Potent Antagonist
Peptide 1ecyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-L-Pro-)CXCR7Potent and selective binding (IC50 = 1.6 nM)
FC313cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-L-Pro-)CXCR7Potent ligand that recruits β-arrestin

Rational Design Strategies for Modulating Receptor Selectivity

The successful switch in receptor selectivity from CXCR4 to CXCR7 using the cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) scaffold exemplifies a rational design strategy based on structure-activity relationships (SAR). acs.org This approach involves systematic modifications of a lead compound to understand how specific structural changes affect its biological activity and to optimize its properties for a desired target.

The key strategies employed in modulating the selectivity of this cyclic pentapeptide include:

Conformational Constraint: The introduction of L-Proline in place of Glycine was a critical step. Proline's cyclic side chain restricts the conformational flexibility of the peptide backbone. This pre-organization of the peptide into a specific conformation favorable for binding to CXCR7, but not CXCR4, was the basis for the selectivity switch. acs.org

Amino Acid Substitution: Further SAR studies on the CXCR7-selective scaffold led to the identification of other beneficial modifications. For instance, the Nα-methylation of the L-Arginine residue at position 3 in the proline-containing peptide led to another potent CXCR7 ligand, FC313 [cyclo(-d-Tyr-l-Arg-l-MeArg-l-Nal-l-Pro-)]. acs.org This modification likely enhances binding affinity or functional activity at CXCR7.

Molecular Modeling: Computational docking studies using homology models of CXCR7 have been instrumental in understanding the possible binding modes of these novel ligands. acs.org By comparing the modeled interactions of the parent compound with CXCR4 and the modified peptides with CXCR7, researchers can rationalize the observed selectivity and guide the design of new derivatives. These models suggest that while both receptors may recognize a similar combination of functional groups, they are arranged in distinct ways to fit into the unique architecture of each receptor's binding site. acs.org

These rational design strategies, combining chemical synthesis, biological evaluation, and computational modeling, have successfully transformed a CXCR4-selective antagonist into a scaffold for developing potent and selective CXCR7 ligands. acs.orgresearchgate.net

An in-depth analysis of the structure-activity relationships (SAR) of the cyclic pentapeptide cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) has been a subject of significant scientific inquiry. This article delineates the key findings from various studies that have systematically explored the contributions of individual amino acid residues and the peptide backbone to the compound's biological activity.

Computational Approaches in Understanding Cyclo D Tyr D Arg L Arg L Nal Gly Interactions

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding energetics and the specific molecular interactions that govern ligand recognition and affinity.

Computational docking studies have successfully predicted the binding mode of the analog FC131 within the transmembrane binding pocket of the CXCR4 receptor. tum.de These models show the cyclic peptide situated between the transmembrane (TM) domains, specifically involving TM-3, TM-5, and the extracellular loop 2 (ECL-2). tum.de

The predictive models highlight several critical interactions between the peptide and specific residues of the CXCR4 receptor. The two positively charged arginine residues of the peptide play a pivotal role, forming strong electrostatic interactions and hydrogen bonds with negatively charged aspartic acid residues in the receptor. tum.de The aromatic residues of the peptide, D-Tyrosine and L-Naphthalalanine, engage in hydrophobic and aromatic stacking interactions within the binding pocket.

Concordant data from multiple computational experiments have identified a consistent set of key interactions. tum.de The basic side chains of the arginine at position 2 (Arg2) and position 3 (Arg3) of the peptide are predicted to interact tightly with Asp187 (TM-4) and Asp171 (TM-4) of CXCR4, respectively. tum.de Furthermore, the D-Tyrosine at position 1 (Tyr1) is believed to form a hydrogen bond with Tyr45 of the receptor. tum.de Additional receptor residues, including Asp97, His113, Thr117, and Glu288, are also implicated in the binding of this class of cyclic peptides. tum.de

Table 1: Predicted Key Molecular Interactions between FC131 and CXCR4
Peptide ResidueCXCR4 Receptor ResiduePutative Interaction Type
D-Tyr1Tyr45Hydrogen Bond
L-Arg2Asp187 (TM-4)Salt Bridge / Hydrogen Bond
L-Arg3Asp171 (TM-4)Salt Bridge / Hydrogen Bond
L-Nal4Hydrophobic Pocket (TM-5)Hydrophobic Interaction

The validity of computational docking models is significantly strengthened by experimental evidence. Site-directed mutagenesis is a key experimental technique used to validate predicted binding modes. In this approach, specific amino acid residues in the receptor that are predicted to interact with the ligand are mutated, and the effect on ligand binding affinity is measured.

Studies on CXCR4 have demonstrated that mutations of the acidic residues, such as Asp171, Asp187, and Glu288, significantly impact the binding of peptide antagonists. tum.denih.gov For instance, mutating these key aspartic acid residues to a neutral amino acid like alanine (B10760859) (e.g., D171A) would be expected to disrupt the critical salt bridge interactions with the arginine residues of the ligand, leading to a measurable decrease in binding affinity. Such experimental results provide strong validation for the binding modes predicted by molecular docking, confirming the importance of the identified residues in the ligand-receptor interaction. tum.de

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique provides deeper insights into the stability of binding poses, the flexibility of the ligand, and the role of solvent molecules.

MD simulations are employed to analyze the conformational landscape of cyclic peptides like cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-). These peptides are not rigid structures; they exist as an equilibrium of different conformers in solution. nih.gov Simulations can reveal the most stable conformations and the energy barriers between them. nih.gov This conformational flexibility is crucial for its biological activity, as the peptide may need to adopt a specific "bioactive" conformation to fit optimally into the receptor's binding pocket. Understanding the inherent flexibility and the stable shapes of the peptide is essential for interpreting its interaction with the target.

Once docked into the receptor, MD simulations can explore the dynamic behavior of the peptide within the binding pocket. These simulations can confirm the stability of the interactions predicted by docking and may reveal additional, transient interactions not captured in a static model. researchgate.net The simulations also provide a detailed view of the role of water molecules in mediating ligand-receptor interactions. In some cases, water molecules can act as a bridge, forming hydrogen bond networks that connect the ligand and the receptor. kyoto-u.ac.jp For a related analog, a docking model suggested that the D-Tyr1 carbonyl oxygen could form a hydrogen bond network via an intermediary water molecule, highlighting the importance of solvent in the binding interface. kyoto-u.ac.jp Analyzing these dynamics is critical for a comprehensive understanding of the binding mechanism.

Pharmacophore Modeling and Rational Ligand Design

The insights gained from molecular docking and MD simulations are integrated to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) that are critical for binding to the receptor.

By identifying the key interacting residues and the required spatial orientation of the peptide's functional groups, a pharmacophore model for CXCR4 antagonists can be constructed. This model serves as a blueprint for rational ligand design. For example, knowing that two positively charged groups (from the arginine residues) and two aromatic groups (from Tyr and Nal) are essential and must be held in a specific conformation by the cyclic backbone allows for the design of novel molecules. nih.govkyoto-u.ac.jp These new molecules could be peptidomimetics or new cyclic peptides with modified backbones or side chains, designed to fit the pharmacophore even more precisely, potentially leading to analogs with enhanced affinity, selectivity, and stability. kyoto-u.ac.jp

Identification of Essential Pharmacophoric Features for Receptor Antagonism

The antagonistic activity of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) is dictated by a specific three-dimensional arrangement of chemical features, known as a pharmacophore, that facilitates its binding to the CXCR4 receptor. Computational studies, including conformational analysis and molecular docking, have been pivotal in defining this pharmacophore.

A minimalistic 3D pharmacophore model for cyclopentapeptide CXCR4 antagonists related to FC131 has been developed through exhaustive systematic exploration of their conformational space. nih.govuit.no This model highlights the critical spatial arrangement of three key pharmacophoric side chains: the two guanidinium (B1211019) groups of the arginine residues and the aromatic side chain of naphthylalanine (Nal). uit.no The orientation of a specific backbone amide bond is also a crucial feature of this model. nih.gov

The essential pharmacophoric features for the antagonist binding of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) to the CXCR4 receptor are:

Two Cationic Centers: The positively charged guanidinium groups of the D-Arg and L-Arg residues are fundamental for interaction with acidic residues within the receptor's binding pocket. nih.govnih.gov Molecular modeling suggests that the Arg-Arg dipeptide is surrounded by acidic residues in CXCR4, such as Glu288 and Asp262. nih.gov

A Hydrophobic Aromatic Group: The bulky, hydrophobic naphthylalanine (Nal) side chain is another critical component, contributing to the binding affinity through hydrophobic interactions within a pocket of the receptor. uit.no

Specific Stereochemistry and Conformation: The specific D and L configurations of the amino acid residues are crucial for maintaining the correct backbone conformation, which in turn presents the pharmacophoric side chains in the optimal orientation for receptor binding. uit.no

Structure-activity relationship (SAR) studies have further refined the understanding of these pharmacophoric requirements. For instance, while the D-tyrosine side chain was initially considered important, subsequent studies have shown it to be dispensable for antagonistic activity. uit.no Conversely, the 2-naphthylalanine side chain in position 3 is critical for the antagonistic activity of these cyclopentapeptide analogues. uit.no

Structure-Based and Ligand-Based Rational Design of Novel Analogues

The insights gained from pharmacophore modeling and SAR studies have fueled the rational design of novel analogues of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) with improved potency and modified properties. Both structure-based and ligand-based design strategies have been successfully employed.

Ligand-based design focuses on the knowledge of active molecules to guide the design of new compounds. The development of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) itself is an example of a ligand-based approach, where it was designed by downsizing the larger 14-residue polypeptide T140, retaining the four essential pharmacophoric residues. uit.no Further ligand-based design has involved systematic modifications of the parent compound. For example, SAR studies have shown that the activity of cyclopentapeptide CXCR4 antagonists mainly resides in the tripeptide D-/L-Arg-L-Arg-2-Nal fragment, leading to the design of novel scaffold-based tripeptidomimetics. uit.no

Structure-based design , on the other hand, utilizes the three-dimensional structure of the target receptor to design ligands that can bind to it with high affinity and specificity. While a high-resolution crystal structure of the FC131-CXCR4 complex is not available, homology models of CXCR4 have been constructed and used for molecular docking studies to predict the binding mode of FC131. nih.gov These models have guided the design of new analogues. For instance, the understanding that the basic groups of the antagonist interact with acidic residues in CXCR4 has led to the synthesis of analogues with additional basic functionalities. nih.gov

One successful strategy in the rational design of novel analogues has been the modification of the peptide backbone. The introduction of amidine-type peptide bond isosteres, for example, has led to some of the most potent cyclic pentapeptide-based CXCR4 antagonists reported to date. nih.gov The partial double bond character of the amidine motif can favorably constrain the cyclic configuration, placing the side chains in the appropriate spatial orientations for optimal interaction with the receptor. nih.gov

The following table summarizes the inhibitory activity of selected analogues of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) where specific modifications were introduced based on rational design principles.

CompoundModificationIC50 (nM) for [125I]-SDF-1 binding
cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) Parent Compound4.5 medchemexpress.com
Analogue 1Amidine isostere at Nal-GlyPotent inhibition nih.gov
Analogue 2D-Arg replaced with D-MeArgPotent CXCR4 antagonist nih.gov

These computational and rational design approaches continue to be invaluable tools in the development of novel and more effective CXCR4 antagonists based on the cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) scaffold.

Future Directions in Cyclic Pentapeptide Research

Development of Highly Selective and Potent Receptor Ligands

A primary objective in cyclic peptide research is the rational design of analogs with superior potency and receptor selectivity. The constrained nature of the pentapeptide backbone provides a rigid scaffold that, upon modification, can be fine-tuned to achieve exquisite target specificity. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process.

Research on the closely related cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-) scaffold, a potent antagonist of the CXCR4 receptor, has demonstrated that specific residues are critical for bioactivity. scite.ai Alanine-scanning, where individual amino acids are replaced by alanine (B10760859), revealed that the Arg³ and Nal⁴ (L-3-(2-naphthyl)alanine) side chains are major contributors to the peptide's potency. scite.ai Conversely, modifications to the Gly⁵ position have been shown to dramatically switch receptor preference. For instance, substituting the flexible glycine (B1666218) with a more rigid L-proline residue can alter the peptide's preference from the CXCR4 receptor to the CXCR7 receptor, highlighting how subtle conformational restrictions can dictate selectivity. acs.org

Future efforts will likely leverage high-throughput screening of extensive peptide libraries to uncover novel ligands. musechem.com Technologies like mRNA display can generate trillions of randomized macrocycles, which can be screened against a target of interest. nih.gov This approach allows for the rapid identification of highly potent binders from a vast sequence space. Subsequent optimization, guided by SAR data, can then be performed on the most promising hits. For example, a workflow involving library screening followed by clustering of top hits and parallel solid-phase synthesis can efficiently identify nanomolar affinity binders for further development. nih.gov

Table 1: Effect of Amino Acid Substitution on Receptor Selectivity and Activity of a Cyclic Pentapeptide Scaffold.
Parent ScaffoldModificationPrimary TargetModified TargetKey FindingReference
cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-)Substitution of Gly⁵ with L-ProCXCR4CXCR7Switched receptor selectivity from CXCR4 to CXCR7. acs.org
cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-)Substitution of Arg³ with L-AlaCXCR4CXCR4Significant loss of antagonist potency. scite.ai
cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-)Substitution of Nal⁴ with L-AlaCXCR4CXCR4Significant loss of antagonist potency. scite.ai
cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-)N-methylation of D-Arg²CXCR4CXCR4Potency was close to the most potent lead compound. scite.ai

Exploration of Novel Peptide Bond Mimetics and Constrained Scaffolds

To overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation, researchers are exploring the incorporation of non-natural elements. Peptide bond mimetics—structures that mimic the geometry of a peptide bond but are resistant to cleavage—are a key area of focus. Examples include reduced amides (ψ(CH₂NH)) and triazoles, which can be incorporated into peptide sequences using modified solid-phase peptide synthesis. mdpi.com While these specific mimetics can offer enhanced stability, their effect on biological activity is scaffold-dependent. For example, replacing peptide bonds in the CXCR4 antagonist scaffold with reduced amides led to a great reduction in bioactivity, suggesting that the native amide bond's structural and hydrogen-bonding properties are crucial for that specific peptide-receptor interaction. scite.ai

Future research will continue to explore a wider array of mimetics to find isosteres that preserve or enhance bioactivity while improving stability. Additionally, the development of more complex and rigid scaffolds is a promising direction. By further constraining the peptide's conformation, for instance by creating bicyclic peptides, the entropic penalty of binding to a target is reduced, which can lead to higher affinity. nih.gov Methods using novel thioester surrogates that mimic natural protein splicing can facilitate the synthesis of such complex cyclic and bicyclic structures. nih.govntu.edu.sg These advanced scaffolds offer a powerful way to create highly stable and selective ligands. nih.gov

Advanced Computational Methodologies for Ligand Design and Optimization

The design and optimization of cyclic pentapeptides are being revolutionized by advanced computational techniques. acs.org These methods allow for the in silico evaluation of vast numbers of potential peptide sequences, significantly accelerating the discovery process. nih.gov The workflow often begins with the generation and screening of large virtual libraries against a protein target structure. researchgate.net

Molecular dynamics (MD) simulations are a cornerstone of modern peptide design, providing detailed insights into the conformational dynamics of peptides in solution and when bound to their targets. nih.govacs.org However, the flexibility of many peptides makes it challenging to adequately sample all relevant conformations. youtube.com To address this, enhanced sampling techniques and temperature replica exchange MD simulations are employed to explore the conformational landscape more efficiently. acs.orgyoutube.com

A major leap forward is the integration of machine learning (ML) and artificial intelligence (AI) with physics-based simulations. acs.org For cyclic pentapeptides specifically, a method termed StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) has been developed. nih.govrsc.org By training ML models on MD simulation data from a set of known pentapeptides, StrEAMM can predict the complete structural ensemble for a new sequence in under a second—a process that would normally take days of simulation time. nih.govrsc.org Furthermore, deep learning networks like AlphaFold are being adapted for the de novo design of cyclic peptides, offering powerful new tools for creating novel scaffolds and sequences. youtube.com These computational advances are making it possible to more accurately predict binding affinity and optimize peptide structures for enhanced activity and specificity before undertaking costly and time-consuming chemical synthesis. nih.gov

Integration of Structural Biology and Biophysical Techniques for Enhanced Peptide Design

The ultimate validation and refinement of computationally designed peptides rely on experimental characterization. The integration of structural biology and biophysical techniques is essential for creating a closed-loop, iterative design process where experimental data informs the next generation of computational models. researchgate.net

High-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for understanding how a cyclic peptide binds to its target receptor. pnas.org Crystal structures of peptide-protein complexes reveal the precise orientation of amino acid side chains and the network of interactions at the binding interface. pnas.orgacs.org This atomic-level information is invaluable for rational drug design, allowing researchers to identify which parts of the peptide can be modified to improve affinity or selectivity. The diversity of binding modes that can be adopted even by peptides targeting the same pocket underscores the importance of obtaining structural data for individual ligands. pnas.org

A suite of biophysical techniques is used to quantify the binding interactions and characterize the peptide's structural properties. biopharmaspec.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the thermodynamics of binding, providing data on binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are used to measure the kinetics of binding, determining the association (kₐ) and dissociation (kₒff) rates. researchgate.net

Circular Dichroism (CD) spectroscopy is used to assess the secondary structure of the peptide (e.g., β-turns, random coil) in solution and to monitor its conformational stability. biopharmaspec.comresearchgate.net

By combining these techniques, researchers can build a comprehensive understanding of a peptide's structure-function relationship, enabling a more effective and rational approach to the design of next-generation cyclic pentapeptide therapeutics. frontiersin.org

Q & A

Basic: What synthetic methodologies are optimal for producing cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-)?

Answer:
The synthesis of cyclic peptides typically involves solid-phase peptide synthesis (SPPS) followed by cyclization. Key steps include:

  • Resin-based assembly : Sequential coupling of D- and L-amino acids (e.g., D-Tyr, D-Arg) using Fmoc/t-Bu chemistry to ensure stereochemical fidelity.
  • Cyclization : Post-cleavage, linear precursors are cyclized via intramolecular amide bond formation using coupling agents like HATU or PyBOP under dilute conditions to prevent oligomerization .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the cyclic product. Validate purity (>95%) via LC-MS .

Basic: How is the structural conformation of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) characterized?

Answer:
Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : 2D experiments (COSY, NOESY) to assign backbone resonances and identify intramolecular hydrogen bonds. For example, cyclo(Pro-Gly)₃’s β-turn conformation was confirmed via NOE patterns .
  • X-ray crystallography : Resolve absolute stereochemistry and macrocyclic geometry, as demonstrated for cyclo(Pro-Gly)₃:Li complexes .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

Advanced: What in vitro models are suitable for evaluating the bioactivity of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-)?

Answer:
Design assays based on structural analogs:

  • Cytotoxicity screening : Use cancer cell lines (e.g., A549, HCT-116) with MTT assays. For example, cyclo(Pro-Ala) showed IC₅₀ values of 18.5–47.6 µg/mL .
  • Antimicrobial activity : Test against fungal/bacterial strains (e.g., Aspergillus spp.) via disc diffusion or microbroth dilution, referencing cyclo(L-Pro-Gly)’s antifungal effects .
  • Receptor binding : Radioligand displacement assays to assess interactions with GPCRs or integrins, given the Arg-Gly-Asp (RGD) motif in related peptides .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this cyclic peptide?

Answer:
SAR studies require:

  • Analog synthesis : Modify residues (e.g., replace L-Nal with other aromatic amino acids) to probe steric/electronic effects. Cyclo(Pro-Arg) analogs demonstrated bioactivity variations with methylarginine substitutions .
  • Enantiomer comparison : Synthesize L/D-Arg variants to evaluate stereochemical impacts on target binding.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like αvβ3 integrin .

Methodological: What analytical challenges arise in quantifying cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Gly-) in biological matrices?

Answer:
Key challenges and solutions:

  • Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to isolate the peptide.
  • Quantification without standards : Estimate concentrations via LC-MS/MS using response factors from structurally similar cyclic peptides (e.g., cyclo(Pro-Arg) derivatives) .
  • Degradation monitoring : Stability studies under physiological conditions (pH 7.4, 37°C) with periodic sampling and LC-MS analysis .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this peptide?

Answer:
PK protocols should include:

  • Animal models : Administer the peptide intravenously/orally to rodents and collect plasma/tissue samples at timed intervals.
  • Bioanalytical methods : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL, validated per FDA guidelines.
  • Data analysis : Non-compartmental modeling (e.g., WinNonlin) to calculate AUC, half-life, and bioavailability. Reference cyclo(Pro-Gly)₃’s ion transport studies for mechanistic insights .

Methodological: What strategies mitigate stereochemical impurities during synthesis?

Answer:

  • Chiral purity validation : Use chiral HPLC columns (e.g., Chirobiotic T) to separate D/L enantiomers.
  • Kinetic control : Optimize cyclization reaction time/temperature to minimize epimerization.
  • Post-synthesis analysis : Circular dichroism (CD) spectroscopy to confirm secondary structure integrity .

Advanced: How can molecular dynamics (MD) simulations enhance understanding of this peptide’s stability?

Answer:

  • Simulation parameters : Run MD trajectories (e.g., GROMACS) in explicit solvent (water, 150 mM NaCl) over 100+ ns.
  • Analysis metrics : Calculate root-mean-square deviation (RMSD) for backbone stability and solvent-accessible surface area (SASA) for hydrophobic core integrity.
  • Validation : Compare simulated conformations with NMR/X-ray data from cyclo(Pro-Gly)₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.